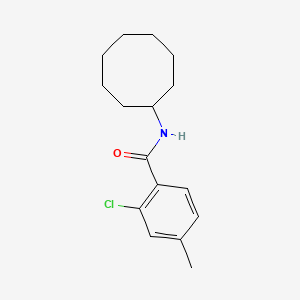![molecular formula C17H15ClN4O B5886399 1-[5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]-3-phenylpropan-1-one](/img/structure/B5886399.png)
1-[5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]-3-phenylpropan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]-3-phenylpropan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Phenylpropanone Moiety: The phenylpropanone moiety can be attached through a condensation reaction involving benzaldehyde and acetone in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]-3-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 1-[5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect signaling pathways, metabolic pathways, and cellular processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[5-Amino-3-(4-fluorophenyl)-1H-1,2,4-triazol-1-YL]-3-phenylpropan-1-one: Similar structure with a fluorine atom instead of chlorine.
1-[5-Amino-3-(4-bromophenyl)-1H-1,2,4-triazol-1-YL]-3-phenylpropan-1-one: Similar structure with a bromine atom instead of chlorine.
1-[5-Amino-3-(4-methylphenyl)-1H-1,2,4-triazol-1-YL]-3-phenylpropan-1-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-[5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]-3-phenylpropan-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-[5-amino-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-14-9-7-13(8-10-14)16-20-17(19)22(21-16)15(23)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOFTZUDSDCJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine](/img/structure/B5886328.png)


![N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5886351.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5886354.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5886367.png)



![3-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B5886404.png)
![N-[(E)-[3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]methylideneamino]-3,4,5-trimethoxybenzamide](/img/structure/B5886408.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5886416.png)
![2-METHOXY-N-[(4-METHOXYPHENYL)METHYL]-4-(METHYLSULFANYL)BENZAMIDE](/img/structure/B5886424.png)

